Superior Acidity Profile
Dibromofluoroacetic acid exhibits a significantly lower predicted pKa value compared to its non-fluorinated analog, dibromoacetic acid, and approaches the strong acidity of trifluoroacetic acid. The predicted pKa of 0.43 ± 0.10 for DBFA confirms the powerful electron-withdrawing effect of the geminal fluorine and two bromine atoms, a property critical for applications requiring strong acid catalysts or where the compound's protonation state at physiological pH is a key design parameter . This contrasts sharply with the pKa of 3.79 reported for dibromoacetic acid, a difference of over three orders of magnitude in acid dissociation constant [1]. This marked difference in acidity fundamentally alters the compound's behavior in solution, influencing everything from its solubility in buffered systems to its ability to form stable carboxylate salts for purification or further functionalization.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 0.43 ± 0.10 (Predicted) |
| Comparator Or Baseline | Dibromoacetic acid (pKa = 3.79) ; Trifluoroacetic acid (pKa = 0.23) as a strong acid benchmark. |
| Quantified Difference | DBFA is > 3 pKa units (over 1000-fold) more acidic than dibromoacetic acid. Its predicted pKa is within 0.2 units of trifluoroacetic acid. |
| Conditions | Predicted using standard computational methods; experimental pKa for comparator from QSAR database. |
Why This Matters
For procurement, this data indicates DBFA is not a simple analog of dibromoacetic acid; its acid strength is comparable to TFA, making it a candidate for reactions requiring strong acid catalysis or for tuning the physicochemical properties of drug candidates.
- [1] QSARDB. 10967/138: Quantitative structure-activity relationships for the developmental toxicity of haloacetic acids. https://www.qsardb.org/repository/handle/10967/138 View Source
